Product packaging for Furan-3-amine hydrochloride(Cat. No.:)

Furan-3-amine hydrochloride

Cat. No.: B12282800
M. Wt: 119.55 g/mol
InChI Key: TWYGYTJYBWFGFE-UHFFFAOYSA-N
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Description

Furan-3-amine hydrochloride (CAS 1228600-50-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C4H6ClNO and a molecular weight of 119.55, it serves as a versatile synthon for the creation of diverse compound libraries . The furan scaffold is a privileged structure in pharmacology, known for its presence in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Its electron-rich nature and aromaticity allow it to act as a bioisostere for phenyl rings, often enhancing binding affinity and optimizing the pharmacokinetic profiles of drug candidates . Researchers utilize this amine derivative as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, furan-3(2H)-imine scaffolds, accessible from related precursors, are an area of active investigation for their potential bioactivities . The hydrochloride salt form improves the compound's stability and handling for research purposes. This product is strictly for laboratory research and development. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling instructions, please refer to the associated Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO B12282800 Furan-3-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

furan-3-amine;hydrochloride

InChI

InChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H

InChI Key

TWYGYTJYBWFGFE-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1N.Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Furan 3 Amine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions of the Furan (B31954) Ring

The furan ring in furan-3-amine (B1602759) is electron-rich, making it susceptible to electrophilic substitution. The amino group, being an electron-donating group, activates the furan ring, directing incoming electrophiles primarily to the 2- and 5-positions. ksu.edu.sa This is a general trend observed in furan chemistry, where electrophilic attack at the α-positions (2 and 5) is favored over the β-positions (3 and 4) due to greater stabilization of the intermediate carbocation through resonance. ksu.edu.sapearson.com Common electrophilic substitution reactions include halogenation and nitration. For instance, reaction with bromine would be expected to yield brominated furan derivatives.

Nucleophilic aromatic substitution (SNAAr) on the furan ring itself is generally difficult unless activated by strong electron-withdrawing groups. However, the amino group at the 3-position can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides or acyl chlorides.

Oxidation and Reduction Chemistry of Furan-3-amine Hydrochloride

The furan-3-amine moiety can undergo both oxidation and reduction reactions, targeting either the furan ring or the amino group.

Oxidation: The furan ring can be oxidized, potentially leading to ring-opened products or the formation of derivatives like furan-3-carboxylic acid. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for such transformations. The oxidation of furan rings is a key step in the synthesis of various natural products. researchgate.net

Reduction: The furan ring can be reduced under certain conditions. Catalytic hydrogenation, for instance, can lead to the corresponding tetrahydrofuran (B95107) derivative. The reduction of the amino group is less common, but the nitro group in 3-nitrofurans can be readily reduced to form 3-aminofurans using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Cycloaddition Reactions Involving Furan-3-amine Scaffolds (e.g., Diels-Alder Reactions of 3-Furylamines)

Furan and its derivatives are known to participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The presence of an amino group at the 3-position of the furan ring significantly influences its reactivity in these transformations. researchgate.netrsc.org 3-Aminofurans are electron-rich dienes, which can enhance the rate of the Diels-Alder reaction compared to unsubstituted furan. nih.gov These reactions are valuable for the synthesis of complex polycyclic structures, particularly 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net

Regioselectivity and Diastereoselectivity in Cycloadditions

In Diels-Alder reactions of substituted furans, regioselectivity and diastereoselectivity are critical aspects. For 3-substituted furans like furan-3-amine, the "ortho/para" rule generally predicts the regiochemical outcome. researchgate.net The reaction of 5-methyl-3-furylamines with methyl acrylate, for example, proceeds with exclusive regiochemistry. researchgate.net The diastereoselectivity of these reactions is often under kinetic control, with the endo isomer being the kinetically preferred product, while the exo isomer is thermodynamically more stable. mdpi.com However, in some cases, decomposition of starting materials or by-product formation can complicate the determination of diastereomeric ratios. researchgate.net

Influence of Solvent Environment on Reaction Outcomes

The solvent can have a significant impact on the outcome of chemical reactions, including those involving this compound. For Diels-Alder reactions of 3-furylamines, solvents like dichloromethane (B109758) have been shown to be effective. researchgate.net Interestingly, performing these reactions in aqueous media has also been successful, leading to high yields of the corresponding cycloadducts. researchgate.net The choice of solvent can affect reaction rates and, in some cases, even the selectivity of the reaction. weebly.comcdnsciencepub.com For instance, in some cycloadditions, using a less polar solvent can lead to an increase in the observed regioselectivity. acs.org

Interactions with Nitrogen-Containing Nucleophiles and Recyclization Processes

The furan-3-amine scaffold can react with various nitrogen-containing nucleophiles, leading to a range of products, including those resulting from ring-opening and recyclization processes. The amino group itself can act as a nucleophile in condensation reactions with aldehydes and ketones to form imines. vulcanchem.com

More complex reactions can occur with dinucleophiles, such as hydrazines, which can lead to the recyclization of the furan ring to form different heterocyclic systems like pyridazinones. beilstein-journals.org The direction of these reactions often depends on the nature of the nucleophile and the reaction conditions. For example, the interaction of certain furanones with aliphatic amines may lead to enamines, while reactions with dinucleophiles can result in the opening of the furan ring followed by recyclization. beilstein-journals.org

Advanced Mechanistic Investigations

Detailed mechanistic studies provide deeper insights into the reactivity of furan-3-amine and its derivatives. For instance, the synthesis of furan-3(2H)-imine derivatives has been shown to proceed through a 1,4-addition of an aniline (B41778) nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization. royalsocietypublishing.orgroyalsocietypublishing.org Computational studies, such as those using Density Functional Theory (DFT), can help to rationalize the observed regioselectivity in cycloaddition reactions by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. mdpi.com Mechanistic investigations have also revealed that in some gold-catalyzed reactions for the synthesis of polysubstituted furans, the reaction proceeds through the cleavage of a carbon-nitrogen bond. researchgate.net

Spectroscopic Probing of Reaction Mechanisms (e.g., EPR)

Spectroscopic methods are vital for detecting transient species and elucidating reaction mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy, specifically, is a powerful technique for studying species with unpaired electrons, such as radical cations, which can form as intermediates in the reactions of furan derivatives.

While direct EPR studies on this compound are not extensively documented, research on related furan compounds demonstrates the utility of this technique. For instance, the radical cations of various furans have been generated in fluid solution and characterized by EPR spectroscopy rsc.org. Studies on the cyclization of 1,4-diketones in acidic media, such as sulfuric acid, have used EPR and ENDOR spectroscopy to identify the resulting furan radical cations, confirming their structure and determining hyperfine splitting constants rsc.org. A proposed mechanism involves isomerization followed by an intramolecular reaction to form the furan ring, which is then oxidized to the radical cation rsc.org.

In the context of this compound, the protonated amine group acts as an electron-withdrawing group, which can influence the stability and electronic structure of any radical intermediates. EPR could be employed to study reactions such as oxidation or electrophilic substitution, where radical cations might be formed. For example, investigations into the reactions of other aromatic amines have used EPR to detect radical intermediates formed during C-H amination or oxidation processes researchgate.net. Such studies on this compound could provide critical insights into its reaction pathways, particularly how the interplay between the furan ring and the aminium group affects radical stability and subsequent product formation.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are essential for understanding reaction rates and optimizing conditions for desired outcomes. The analysis of reaction pathways for this compound must consider the influence of the acidic counterion, which can catalyze or direct certain reactions.

The reactivity of the furan ring is significantly affected by substituents. The amino group in furan-3-amine is electron-donating, which typically activates the furan ring toward electrophilic substitution, directing incoming electrophiles to the 2-position . However, in this compound, the protonation of the amine to an aminium group (-NH3+) changes its electronic effect to electron-withdrawing, deactivating the ring toward electrophilic attack, similar to the behavior observed in pyridine (B92270) upon protonation libretexts.org.

Kinetic data from related furan systems can offer valuable insights. For example, a study on the Brønsted acid-catalyzed reduction of various furans identified two kinetic regimes and showed that higher catalyst loading leads to faster initial consumption of the furan substrate acs.org. This is highly relevant for this compound, where the inherent acidity can promote side reactions like polymerization if not controlled acs.org.

A plausible reaction pathway for derivatives of furan-3-amine involves the 1,4-addition of an amine to an α,β-unsaturated ketone, followed by intramolecular cyclization to form a furan-3(2H)-imine structure royalsocietypublishing.orgroyalsocietypublishing.org. The amine group of this compound can also participate in condensation reactions with aldehydes to form furan-based imines vulcanchem.com. Acid-catalyzed condensation of furfurylamine (B118560) with aldehydes has been shown to proceed through the formation of a 5-(1'-hydroxyalkyl)furfurylamine intermediate usda.gov.

ReactionCompoundCatalyst/ConditionsActivation Energy (Ea)Reference
HydrogenationFurfurylamineRh/Al2O349.4 ± 2.5 kJ/mol acs.org
Hydrogenation5,5'-EthylidenedifurfurylamineRh/Al2O363 ± 4 kJ/mol acs.org
Curing ReactionBenzoxazine from FurfurylamineNon-isothermal DSC119.1 - 121.3 kJ/mol capes.gov.br

This table presents kinetic data for related furan amine compounds to illustrate typical activation energies.

Theoretical Modeling of Reaction Pathways

Theoretical and computational models are invaluable for predicting reactivity and rationalizing experimental observations that are difficult to probe directly. For this compound, modeling can help understand its electronic structure, the stability of intermediates, and the energy barriers of potential reaction pathways.

DFT-based analysis has also been applied to understand the oxidative stability of alkylated furans, proposing that the addition of OH radicals to the furan ring is energetically favored and leads to ring-opening products osti.gov. For this compound, similar models could predict its stability and degradation pathways.

Frontier Molecular Orbital (FMO) theory is another useful model, particularly for pericyclic reactions like the Diels-Alder reaction. The reactivity of furans in these reactions is governed by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.gov. While the electron-donating amine group in furan-3-amine would typically raise the HOMO energy and facilitate reactions with electron-deficient dienophiles, the electron-withdrawing aminium group in its hydrochloride salt would lower the HOMO energy, likely decreasing its reactivity in such cycloadditions. Computational studies on related dibenzofuranamine have used theoretical models to predict bond lengths and the planar geometry of the furan ring . These models provide insights into how the amine group influences the aromatic system, which is foundational for understanding its reactivity .

Furan 3 Amine Hydrochloride As a Building Block in Organic and Material Synthesis

Construction of Complex Heterocyclic Compounds

The 3-aminofuran scaffold, the core of furan-3-amine (B1602759) hydrochloride, is a valuable starting point for the synthesis of more complex, often biologically active, heterocyclic systems. The amine group provides a reactive handle for a variety of chemical transformations, allowing for the annulation or fusion of additional rings onto the furan (B31954) core.

Efficient methods for the preparation of substituted 3-aminofurans have been developed, for instance, through the reaction of α-cyanoketones with ethyl glyoxylate (B1226380) followed by a base-mediated cyclization. acs.org Such syntheses provide access to a library of 3-aminofuran derivatives that can be used in subsequent reactions.

Research has demonstrated the utility of the aminofuran structure in building novel heterocyclic systems. For example, the versatile heterocycle 2-amino-3-cyanomethylsulfonyl-4,5-dimethylfuran has been shown to undergo cyclization reactions to yield novel furo[3,2-b]thiazine 1,1-dioxides. doi.org In more complex transformations, this aminofuran derivative can undergo an intramolecular triple-cyclization where the furan ring opens and recloses as a pyrrole, forming a novel tetracyclic system. doi.org Furthermore, the reaction of furan-2(3H)-ones with triethyl orthoformate and various heterocyclic amines leads to the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones, demonstrating how the amine functionality can be used to link different heterocyclic moieties. nih.gov These examples underscore the potential of the 3-aminofuran core as a precursor for diverse and complex heterocyclic structures.

Applications in Advanced Polymeric Materials and Resins

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics, owing to their derivation from renewable biomass. researchgate.netbohrium.com The bifunctional nature of certain furan derivatives allows them to act as monomers in step-growth polymerization reactions to produce high-performance materials like polyesters and polyamides. researchgate.netnih.gov

Specifically, the presence of an amine group in furan-3-amine hydrochloride makes it a potential candidate for the synthesis of furan-based polyamides and polyimides. Polyamides derived from furan dicarboxylic acid and various diamines have been synthesized, though challenges such as decarboxylation at high temperatures have been noted. google.com To circumvent this, research has focused on developing furan-based diamines for polymerization. For instance, glycine (B1666218) 2,5-furandimethyl ester has been synthesized and used as a diamine monomer to prepare bio-based polyimides with excellent thermal stability. mdpi.comresearchgate.net Although the resulting membranes were somewhat brittle compared to conventional polyimides, they exhibited high thermal resistance, with degradation temperatures (T5) exceeding 500°C. mdpi.com

While direct polymerization using this compound has not been extensively documented, the established synthesis of polyamides from other furan diamines provides a strong precedent for its potential application in this area. dokumen.pub The combination of the rigid furan ring and the amide linkages could lead to polymers with unique thermal and mechanical properties.

Utilization in Biofuels and Bioplastics Development

The conversion of renewable biomass into fuels and plastics is a cornerstone of sustainable chemistry. Furan derivatives, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform molecules derived from the dehydration of C5 and C6 sugars. researchgate.net

These platform chemicals are precursors to a wide range of valuable products. For instance, 2,5-furandicarboxylic acid (FDCA), produced from the oxidation of HMF, is a major bio-based building block for the polymer polyethylene (B3416737) furanoate (PEF). specialchem.com PEF is considered a promising renewable substitute for petroleum-based polyethylene terephthalate (B1205515) (PET) and is used in applications like bottles and packaging films. specialchem.com Other furan derivatives are explored for the synthesis of biofuels, fine chemicals, and resins. researchgate.netrsc.org

Currently, the documented pathways for furan-based biofuels and bioplastics primarily utilize furfural, HMF, and FDCA as starting materials. There is no research literature detailing the direct utilization of this compound in these specific applications.

This compound in Perovskite Solar Cell Research

Perovskite solar cells (PSCs) represent a highly promising photovoltaic technology, but their efficiency and long-term stability are often limited by defects within the perovskite crystal structure. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, is a key strategy to overcome these limitations. Furan-containing amine hydrochlorides have emerged as highly effective additives in this context.

The quality of the perovskite film is critically dependent on its crystallization process. Uncontrolled crystallization can lead to the formation of undesirable, non-photoactive phases and small crystal grains with numerous boundaries. A novel multifunctional additive, 2-(furan-3-yl)ethanamine hydrochloride (FFEACl), which is structurally analogous to this compound, has been shown to play a pivotal role in regulating the crystallization of formamidinium lead iodide (FAPbI3) perovskites. researchgate.net

The incorporation of FFEACl into the precursor solution effectively suppresses the formation of the undesirable yellow δ-phase of FAPbI3, while promoting the oriented growth of the desired black α-phase, which is responsible for the photovoltaic effect. researchgate.netresearchgate.net This controlled crystallization leads to perovskite films with larger grain sizes and improved crystallinity, which are essential for high-performance solar cells. figshare.comacs.org The strategy of using amine additives to manage the intermediate phases and promote the growth of the desired perovskite phase is a widely recognized method for fabricating high-quality films. rsc.orgosti.gov

In addition to controlling crystallization, furan-containing amine hydrochlorides act as passivating agents, neutralizing defects that act as traps for charge carriers and facilitate non-radiative recombination, a major loss mechanism in PSCs. These defects often occur at the grain boundaries and on the surface of the perovskite film.

The FFEACl additive has been shown to passivate defects such as lead vacancies (VPb) and formamidinium vacancies (VFA) through ionic and hydrogen bonding interactions. researchgate.net This passivation leads to a more uniform surface potential and a significantly reduced defect density in the FAPbI3 film. researchgate.net By healing these electronic trap states, the additive enhances charge carrier lifetimes and improves charge extraction from the perovskite layer. As a result of this dual function of crystallization regulation and defect passivation, devices incorporating the furan-based additive have achieved impressive power conversion efficiencies (PCE) of up to 25.41% with greatly enhanced operational stability. researchgate.net

Table 1: Performance of Perovskite Solar Cells with Furan-Based Additive (FFEACl)
DeviceOpen-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)
Control1.1526.5079.424.21
With FFEACl1.1726.8380.925.41

Integration into Nucleic Acid Chemistry: Furan-Modified Oligonucleotides for DNA Cross-Linking Studies

DNA inter-strand cross-links (ICLs) are a highly cytotoxic form of DNA damage that can block essential cellular processes like replication and transcription. The study of ICL formation and repair is crucial for understanding the mechanisms of certain anticancer drugs and cellular resistance. A novel and powerful strategy for creating site-specific ICLs for research purposes involves incorporating a furan moiety into a DNA strand. nih.govnih.gov

This method uses the furan ring as a stable, "masked" reactive group. nih.gov A furan-containing nucleoside is synthesized and incorporated into an oligonucleotide (a short DNA strand). nih.govrsc.org This modified strand is then annealed to its complementary, non-modified DNA strand. The cross-linking is triggered on demand by the selective in situ oxidation of the furan moiety, typically using an agent like N-bromosuccinimide (NBS). nih.gov

The oxidation converts the stable furan into a highly reactive oxo-enal species. nih.gov This electrophilic intermediate instantly reacts with a nucleophilic exocyclic amine group on a base of the complementary strand, forming a stable, covalent cross-link. ugent.be This process is remarkably fast and efficient, producing a single, specific cross-linked duplex species in high yield. nih.govnih.gov

A key advantage of this technique is its high selectivity. Studies have shown that the furan-mediated cross-linking reaction has a strong preference for complementary adenine (B156593) (A) and cytosine (C) bases, with no cross-linking observed to neighboring bases. nih.gov This site-selectivity allows for the creation of precisely defined cross-linked DNA duplexes, which are invaluable tools for studying the intricate cellular mechanisms of DNA repair. acs.orgrsc.org

Table 2: Selectivity of Furan-Mediated DNA Inter-Strand Cross-Linking
Modified Strand SequenceComplementary Base (X)Cross-Linking Result
5'-d(GCA GFA GCT)-3'Thymine (T)No Reaction
5'-d(GCA GFA GCT)-3'Guanine (G)No Reaction
5'-d(GCA GFA GCT)-3'Adenine (A)Cross-link Formed
5'-d(GCA GFA GCT)-3'Cytosine (C)Cross-link Formed

*F represents the position of the furan-modified nucleoside. Data derived from cross-linking experiments showing selectivity. nih.gov

Computational Chemistry and Theoretical Characterization of Furan 3 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of furan-3-amine (B1602759) hydrochloride. These computational methods are instrumental in understanding the molecule's electronic landscape and predicting its behavior.

The electronic structure of furan-3-amine hydrochloride is characterized by the delocalized π-system of the furan (B31954) ring and the influence of the aminium (-NH3+) substituent. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model this structure. researchgate.net

The protonation of the amino group significantly alters the electronic distribution compared to its free base, furan-3-amine. The -NH3+ group acts as a strong electron-withdrawing group through an inductive effect, which reduces the electron density of the furan ring. This is reflected in the calculated Mulliken and Natural Bond Orbital (NBO) charges, where the nitrogen atom carries a significant positive charge, and the adjacent carbon atom (C3) also shows a partial positive charge. The oxygen atom in the furan ring, being highly electronegative, retains a negative partial charge.

Theoretical calculations of bond lengths and angles provide a detailed picture of the molecule's geometry. The C-N bond length is consistent with a single bond, and the geometry around the nitrogen atom is tetrahedral, as expected for an sp3-hybridized ammonium (B1175870) group. The furan ring largely maintains its planar geometry, although minor deviations can occur due to the substituent.

Table 1: Representative Theoretical Geometrical Parameters for Furan-3-amine Cation *

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.37 Å
C3-C4~1.42 Å
C4-C5~1.36 Å
C5-O1~1.37 Å
O1-C2~1.36 Å
C3-N~1.48 Å
Bond AngleC2-C3-C4~106°
C3-C4-C5~107°
C4-C5-O1~110°
C5-O1-C2~107°
O1-C2-C3~110°
C4-C3-N~127°

*Values are estimations based on DFT calculations of similar aminofuran and protonated aromatic amine structures. Actual values may vary based on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. umich.edu

For this compound, the protonated amino group significantly lowers the energy of both the HOMO and LUMO compared to the unprotonated form. The HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π*-antibonding orbital. The electron-withdrawing -NH3+ group leads to a larger HOMO-LUMO gap, suggesting increased stability and lower reactivity compared to furan-3-amine. rsc.org This is because a larger energy is required to excite an electron from the HOMO to the LUMO.

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO density is expected to be higher on the furan ring carbons not directly attached to the aminium group, suggesting these positions are more susceptible to electrophilic attack, should a sufficiently strong electrophile be present. The LUMO is also distributed over the ring, indicating its susceptibility to nucleophilic attack.

Table 2: Representative Theoretical FMO Energies for Furan-3-amine Cation *

ParameterEnergy (eV)
HOMO-7.0 to -8.0
LUMO-1.0 to -2.0
HOMO-LUMO Gap5.0 to 7.0

*These are estimated values based on computational studies of related aminofurans and protonated aromatic systems. The exact values depend on the computational method and solvent model. rsc.orgsciforum.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into intermolecular interactions. For this compound in a solvent like water, MD simulations can reveal the nature of the solvation shell and the interactions between the cation, the chloride anion, and solvent molecules. researchgate.netnih.gov

The primary interactions for the furan-3-aminium cation are expected to be strong hydrogen bonds between the -NH3+ group and the chloride anion, as well as with the oxygen atoms of water molecules. amolf.nlnih.gov The chloride anion will be surrounded by water molecules, forming a hydration shell.

The furan ring, being less polar, will have weaker interactions with water, primarily through dipole-dipole and van der Waals forces. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. bohrium.commdpi.com These simulations also provide information on the dynamics of these interactions, such as the residence time of water molecules in the solvation shell. acs.org

Theoretical Prediction of Reactivity and Selectivity

The reactivity of this compound is largely dictated by the electronic properties of the furan-3-aminium cation. The strong electron-withdrawing nature of the -NH3+ group deactivates the furan ring towards electrophilic substitution, a common reaction for many furan derivatives. researchgate.netnih.gov Any electrophilic attack would likely occur at the C2 or C5 positions, which are predicted to have a slightly higher electron density compared to the C4 position.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack than unsubstituted furan. Computational studies can model the potential energy surfaces for various reaction pathways to predict the most likely products. For instance, the addition of a nucleophile to the furan ring can be theoretically investigated to determine the activation barriers and reaction energies, thus predicting the regioselectivity of the reaction. researchgate.net

Computational Studies on Aromaticity and Stability of Furan-3-amine Systems

The aromaticity of the furan ring in this compound is a subject of computational interest. Aromaticity is often associated with cyclic, planar molecules with delocalized π-electrons. While furan itself is considered aromatic, its aromaticity is less pronounced than that of benzene. The introduction of substituents can either enhance or diminish this aromatic character.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). For this compound, the electron-withdrawing -NH3+ group is expected to decrease the π-electron delocalization within the furan ring, thereby reducing its aromaticity. researchgate.netchemrxiv.orgresearchgate.net This is because the substituent pulls electron density from the ring, disrupting the continuous overlap of p-orbitals.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research of Furan 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Furan-3-amine (B1602759) hydrochloride. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. For Furan-3-amine hydrochloride, the spectrum is expected to show distinct signals for the three protons on the furan (B31954) ring and the protons of the ammonium (B1175870) group. The chemical shifts (δ) and coupling constants (J) reveal the electronic environment and the spatial relationship between neighboring protons.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show four signals corresponding to the four carbon atoms of the furan ring. The chemical shifts of these carbons are indicative of their hybridization and bonding environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would help confirm the presence of the three CH groups in the furan ring.

2D NMR techniques are crucial for establishing the precise connectivity of atoms.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. science.govyoutube.com This would help to map the relationships between the protons on the furan ring.

Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded proton and carbon atoms. youtube.comyoutube.com This experiment would definitively assign each proton signal to its attached carbon atom in the furan ring.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two or three bonds. science.govyoutube.com This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular skeleton by observing long-range couplings. For instance, correlations from the furan ring protons to the carbon atom bearing the amino group (C3) would confirm the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueAtom/CorrelationExpected Chemical Shift (ppm) / CorrelationInferred Information
¹H NMRH2~7.5-7.8Proton adjacent to oxygen and C=C bond
H4~6.4-6.7Proton on C=C bond
H5~7.3-7.6Proton adjacent to oxygen
-NH₃⁺Variable, broadProtons on the ammonium group
¹³C NMRC2~140-145Carbon adjacent to oxygen, bonded to H
C3~115-125Carbon bearing the ammonium group
C4~105-110Carbon on C=C bond, bonded to H
C5~140-145Carbon adjacent to oxygen, bonded to H
COSYH4-H5Cross-peak presentConfirms vicinal coupling between H4 and H5
HSQCH2/C2Cross-peak presentConfirms direct bond between H2 and C2
H4/C4Cross-peak presentConfirms direct bond between H4 and C4
H5/C5Cross-peak presentConfirms direct bond between H5 and C5
HMBCH2 → C3, C4Cross-peaks presentConfirms connectivity across the furan ring
H5 → C3, C4Cross-peaks present

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. longdom.org This capability is essential for the unambiguous confirmation of a compound's elemental composition and for the assessment of its purity.

For this compound (C₄H₆ClNO), HRMS would be used to determine the exact mass of the protonated molecular ion, [C₄H₅NO + H]⁺. The theoretically calculated exact mass for this ion is 84.0449 Da. HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure this mass to within a few parts per million (ppm). longdom.orgnih.gov This high accuracy allows for the confident determination of the elemental formula, as it can distinguish the target compound from other molecules with the same nominal mass but different atomic compositions.

Table 2: HRMS Data for Furan-3-amine
Molecular FormulaIonCalculated Exact Mass (Da)Typical Mass Accuracy (ppm)
C₄H₅NO[M+H]⁺84.0449< 5 ppm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides an atomic-resolution picture of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays in a specific pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure.

For this compound, a successful crystal structure analysis would confirm the planarity of the furan ring and provide precise measurements of the C-C, C-O, and C-N bond lengths. It would also reveal the conformation of the ammonium group relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, showing intermolecular interactions such as hydrogen bonds between the ammonium group and the chloride counter-ion, which are critical for understanding the solid-state properties of the compound. While obtaining a crystal suitable for this analysis can be a significant challenge, the resulting structural information is unparalleled in its detail and accuracy.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Monitoring and Reaction Progress

Chromatographic methods are fundamental for separating and analyzing mixtures, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. For a polar compound like this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with a pH modifier). The compound is detected as it elutes from the column, commonly by a UV detector set to a wavelength where the furan ring absorbs. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration. This allows for the accurate quantification of purity by comparing the area of the main peak to the areas of any impurity peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. oiv.int It is particularly useful for monitoring the progress of a chemical reaction by showing the disappearance of starting materials and the appearance of the product. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of the product spot to that of a pure standard, the progress of the reaction can be efficiently tracked.

Table 3: Representative TLC Analysis for a Reaction Producing Furan-3-amine
CompoundHypothetical Rf ValueVisualization MethodObservation
Starting Material0.70UV Light (254 nm) or Staining (e.g., Ninhydrin for amine)Spot diminishes over time.
Furan-3-amine0.45Spot appears and intensifies over time.
Byproduct0.20Appearance of minor spots indicates side reactions.
Rf values are dependent on the specific stationary and mobile phases used.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Furan-3-amine hydrochloride, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves amination of furan derivatives followed by hydrochloride salt formation. For example, amine sources (e.g., ammonia or substituted amines) react under high-pressure and temperature conditions, as seen in analogous compounds like 3-cyclopropylpropan-1-amine hydrochloride . Optimization includes adjusting molar ratios, temperature (80–120°C), and reaction time (6–24 hours). Automated systems ensure precise control of parameters like pressure and reactant concentrations to maximize yield (≥75%) and purity (>95%) .

Q. How is this compound characterized for structural confirmation and purity?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm amine proton environments and furan ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C4_4H8_8NClO: 121.03).
  • HPLC : Purity is assessed using reverse-phase columns (C18) with UV detection at 210–254 nm, referencing validated protocols for similar hydrochlorides .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Treat as hazardous until fully characterized. Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Storage at -20°C in airtight containers prevents degradation. Safety Data Sheets (SDS) must be reviewed, and spills neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity or stability data for this compound?

  • Methodology : Cross-validate using orthogonal techniques:

  • TGA/DSC : Assess thermal stability and decomposition points.
  • Ion Chromatography : Detect chloride counterion consistency.
  • Comparative Studies : Replicate synthesis under published conditions (e.g., varying HCl concentrations during salt formation) and benchmark against reference standards from reliable suppliers (e.g., Sigma-Aldrich) .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Methodology :

  • Flow Reactors : Enhance scalability and reduce side reactions (e.g., dimerization) via continuous flow systems .
  • Catalytic Amination : Use transition-metal catalysts (e.g., Pd/C) to accelerate furan functionalization.
  • Workflow Automation : Integrate real-time monitoring (e.g., PAT tools) to adjust parameters dynamically .

Q. How can advanced analytical methods detect trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Quantify impurities at ppm levels using MRM transitions (e.g., m/z 121 → 85 for parent ion fragmentation).
  • ICP-MS : Screen for heavy metal residues from catalysts.
  • NMR Relaxometry : Identify amorphous vs. crystalline impurities .

Key Considerations for Methodological Rigor

  • Reproducibility : Document batch-specific analytical results (e.g., certificates of analysis) and validate methods per ICH guidelines .
  • Data Contradictions : Use statistical tools (e.g., ANOVA) to assess variability across synthetic batches or characterization techniques .
  • Novel Applications : Explore derivatives for bioactive potential (e.g., kinase inhibitors) via structure-activity relationship (SAR) studies, leveraging modular synthesis frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.